molecular formula C10H7F3N2O2 B1436555 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one CAS No. 301233-15-8

6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B1436555
CAS No.: 301233-15-8
M. Wt: 244.17 g/mol
InChI Key: CCFVEOOUBBFZNV-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group and a methoxy group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary depending on their specific structure and the biological target they interact with . For example, some quinazolinone derivatives have been found to inhibit P-glycoprotein, a protein that plays a key role in drug resistance in cancer cells .

Safety and Hazards

The safety and hazards associated with quinazolinone derivatives can vary depending on their specific structure. For the compound “6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole”, the safety information includes a signal word of “Warning” and hazard statements such as "H302-H315-H319-H332-H335" .

Future Directions

The future directions for research on quinazolinone derivatives could include the development of new synthesis methods, the exploration of their biological activities, and the design of new derivatives with improved properties . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine (TFMP) derivatives suggest that many novel applications of these compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one: Unique due to the presence of both methoxy and trifluoromethyl groups.

    2-(trifluoromethyl)-1H-quinazolin-4-one: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    6-methoxy-1H-quinazolin-4-one: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

Uniqueness

The combination of methoxy and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-5-2-3-7-6(4-5)8(16)15-9(14-7)10(11,12)13/h2-4H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFVEOOUBBFZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234552
Record name 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301233-15-8
Record name 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301233-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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